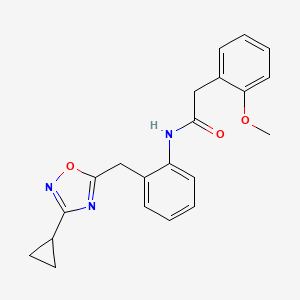
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole derivatives have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various methods. For instance, new molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives involve various processes. For example, in one study, a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized .
Applications De Recherche Scientifique
Material Science and Scintillation
Oxadiazoles, including (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol derivatives, have been explored for their potential in enhancing the properties of plastic scintillators. Plastic scintillators are essential in detecting radiation and are made more efficient by incorporating oxadiazole derivatives. These compounds improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This makes them valuable in developing advanced materials for radiation detection and other optical applications (Salimgareeva & Kolesov, 2005).
Medicinal Chemistry and Drug Development
Oxadiazole derivatives, such as those based on this compound, have shown significant promise in medicinal chemistry. They are key in synthesizing compounds with various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, leading to a wide array of bioactivities. This versatility underlines the compound's importance in drug development for treating numerous diseases (Verma et al., 2019).
Sensor Technology
The application of oxadiazole derivatives in sensor technology, particularly in metal-ion sensing, has been a subject of interest. These compounds are considered for developing fluorescent frameworks due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. This makes this compound derivatives promising for creating sensitive and selective sensors for metal ions, contributing significantly to analytical chemistry and environmental monitoring (Sharma et al., 2022).
Mécanisme D'action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which it belongs, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets in a way that leads to their anti-infective activities .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazoles have been studied .
Result of Action
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The environmental stability and efficacy of 1,2,4-oxadiazoles have been studied .
Safety and Hazards
Orientations Futures
The future directions of research on 1,2,4-oxadiazole derivatives are promising. The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity . This review will mark the impact as the valuable, comprehensive and pioneered work along with the library of synthetic strategies for the organic and medicinal chemists for further refinement of 1,2,4-oxadiazole as anti-infective agents .
Propriétés
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQMFXGWDOSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73217-37-5 |
Source


|
| Record name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2406274.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)
![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406279.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)



![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
